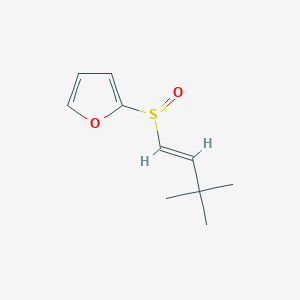
(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan is an organic compound that features a furan ring substituted with a sulfinyl group and a 3,3-dimethylbut-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the 3,3-Dimethylbut-1-en-1-yl Group: This step can be achieved through a coupling reaction, such as a Heck reaction, where the furan ring is coupled with a suitable alkene precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan can be used as a building block in the synthesis of more complex organic molecules.
Biology
Biological Studies: The compound may be used in studies to understand the biological activity of sulfinyl and furan-containing compounds.
Medicine
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. In materials science, its properties may be exploited to achieve desired material characteristics.
Comparison with Similar Compounds
Similar Compounds
(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)thio)furan: Similar structure but with a thioether group instead of a sulfinyl group.
(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfonyl)furan: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its thioether and sulfonyl analogs.
Properties
Molecular Formula |
C10H14O2S |
|---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
2-[(E)-3,3-dimethylbut-1-enyl]sulfinylfuran |
InChI |
InChI=1S/C10H14O2S/c1-10(2,3)6-8-13(11)9-5-4-7-12-9/h4-8H,1-3H3/b8-6+ |
InChI Key |
LVDKUPCIOHILKP-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/S(=O)C1=CC=CO1 |
Canonical SMILES |
CC(C)(C)C=CS(=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















